N'-(4-cyanophenyl)-2-fluoro-N-(4-phenoxyphenyl)propanediamide
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Overview
Description
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide is a complex organic compound characterized by the presence of a cyanophenyl group, a fluorine atom, and a phenoxyphenyl group attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the propanediamide backbone. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-2-chloro-N’-(4-phenoxyphenyl)propanediamide
- N-(4-cyanophenyl)-2-bromo-N’-(4-phenoxyphenyl)propanediamide
- N-(4-cyanophenyl)-2-iodo-N’-(4-phenoxyphenyl)propanediamide
Uniqueness
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-fluoro-N'-(4-phenoxyphenyl)propanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c23-20(21(27)25-16-8-6-15(14-24)7-9-16)22(28)26-17-10-12-19(13-11-17)29-18-4-2-1-3-5-18/h1-13,20H,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCZGAOOYAWRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C(=O)NC3=CC=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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